2-Chlorophenyl cyclopropyl ketone
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Overview
Description
2-Chlorophenyl cyclopropyl ketone is an organic compound with the molecular formula C10H9ClO. It is a light yellow oil with a molecular weight of 180.63 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a ketone and a chlorophenyl group. The presence of these functional groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl cyclopropyl ketone typically involves the reaction of cyclopropylmagnesium bromide with 2-chlorobenzoyl chloride. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification process can be optimized using techniques such as distillation and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl cyclopropyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chlorophenyl cyclopropyl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chlorophenyl cyclopropyl ketone involves its interaction with various molecular targets. The ketone group can undergo nucleophilic addition reactions, while the chlorophenyl group can participate in electrophilic aromatic substitution reactions. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenyl cyclopentyl ketone: Similar in structure but with a cyclopentyl group instead of a cyclopropyl group.
2-Chlorophenyl cyclohexyl ketone: Contains a cyclohexyl group instead of a cyclopropyl group.
Uniqueness
2-Chlorophenyl cyclopropyl ketone is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity compared to its cyclopentyl and cyclohexyl analogs. The strained three-membered ring in the cyclopropyl group makes it more reactive in certain chemical reactions, providing unique opportunities for synthetic applications .
Properties
IUPAC Name |
(2-chlorophenyl)-cyclopropylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKXWPJBKVZFRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642499 |
Source
|
Record name | (2-Chlorophenyl)(cyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149914-81-8 |
Source
|
Record name | (2-Chlorophenyl)(cyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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